Methyl Methanethiosulfonate-13C

Description

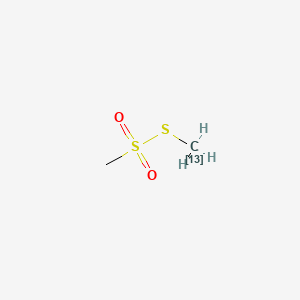

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylsulfanyl(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)S[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745989 | |

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309943-60-9 | |

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Supramolecular Protein Dynamics: The Strategic Application of 13C-Methyl Methanethiosulfonate in Structural Biology

Executive Summary

For decades, the structural interrogation of high-molecular-weight protein complexes via Nuclear Magnetic Resonance (NMR) spectroscopy was fundamentally limited by transverse relaxation (T2) line broadening. The advent of Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) revolutionized this space, yet traditional biosynthetic labeling relies on native methyl-bearing amino acids that are predominantly buried in hydrophobic cores.

13C-Methyl Methanethiosulfonate (13C-MMTS) has emerged as a critical reagent to bridge this gap. By facilitating the site-directed introduction of an extrinsic, highly mobile 13C-methyl tag onto surface-exposed cysteine residues, 13C-MMTS allows researchers to map allosteric networks, gating mechanisms, and conformational equilibria in massive, dynamic systems—ranging from the 670 kDa proteasome to membrane-bound G-protein coupled receptors (GPCRs).

The Mechanistic Imperative of 13C-MMTS

Traditional isotope labeling strategies (e.g., 13C-labeled Isoleucine, Leucine, and Valine precursors) provide excellent coverage of a protein's interior but often fail to report on the highly dynamic, solvent-exposed surfaces where protein-protein and protein-ligand interactions occur.

13C-MMTS solves this spatial bias through a highly specific S-methylthiolation reaction . The reagent reacts with the sulfhydryl (-SH) group of a native or engineered cysteine to form an S-methylthiocysteine (MTC) residue[1]. The resulting 13CH3-S- group acts as an independent dynamical reporter. Because the disulfide linkage is highly flexible, the methyl group rotates rapidly, preserving the sharp, intense signals required for the Methyl-TROSY effect even in massive supramolecular assemblies.

Crucially, the 13C-MTC NMR signal resonates in a uniquely unobstructed region of the 2D 1H-13C HMQC correlation map (ω13C ≈ 25 ppm, ω1H ≈ 2.3 ppm), preventing spectral overlap with native protein resonances[1]. In highly dynamic surface regions, this local mobility is so pronounced that it can even permit the study of large membrane proteins without the strict requirement for full protein perdeuteration[2].

Quantitative Benchmarking: Extrinsic vs. Intrinsic Labeling

To understand the strategic value of 13C-MMTS, it must be compared against traditional intrinsic labeling methodologies. The table below summarizes the core operational parameters.

| Parameter | 13C-MMTS (Extrinsic Labeling) | ILV Precursors (Intrinsic Labeling) |

| Target Residue | Engineered or Native Cysteine | Native Isoleucine, Leucine, Valine |

| Spatial Bias | Surface-exposed (solvent accessible) | Hydrophobic core (predominantly buried) |

| Typical 1H Chemical Shift | ~2.3 ppm | 0.5 – 1.5 ppm |

| Typical 13C Chemical Shift | ~25 ppm | 10 – 25 ppm |

| Molecular Weight Limit | > 1 MDa (via Methyl-TROSY) | > 1 MDa (via Methyl-TROSY) |

| Perdeuteration Dependency | Often optional for highly mobile surface sites | Strictly required for high-MW complexes |

Self-Validating Experimental Protocol: Site-Directed Methyl Labeling

Scientific integrity in protein NMR requires that labeling protocols be rigorously self-validating. The following workflow details the causality behind each step of the 13C-MMTS labeling process, ensuring that expensive NMR instrument time is only utilized on stoichiometrically perfect samples.

Phase 1: Cysteine Engineering & Reduction

-

Site-Directed Mutagenesis: Generate a cysteine-free background (e.g., mutating native cysteines to alanine) and introduce a single cysteine at the target allosteric site. Causality: This ensures absolute site-specificity and prevents complex spectral overlap from multiple labeled sites.

-

Protein Reduction: Incubate the purified protein with 5 mM dithiothreitol (DTT) overnight in phosphate-buffered saline (PBS)[2]. Causality: Reduces any oxidized disulfide dimers, ensuring the engineered cysteine is in a highly reactive, free thiol state.

Phase 2: Reagent Exchange

-

DTT Clearance: Dialyze the sample using a 10,000 MWCO cassette against a degassed buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA) at 4°C[2]. Causality: Free DTT contains thiols that will aggressively compete with the protein, quenching the 13C-MMTS reagent if not quantitatively removed.

Phase 3: S-Methylthiolation

-

Conjugation: Add a 50% to 5-fold molar excess of 13C-MMTS (from a 100 mM stock in DMSO) and incubate overnight at 4°C on a rotating mixer[2][3]. Causality: The low temperature preserves the structural integrity of the protein, while the molar excess drives the thermodynamic equilibrium of the disulfide exchange to completion.

-

Excess Reagent Removal: Wash the labeled protein via secondary dialysis or size-exclusion chromatography (e.g., semi-preparative S200 column) to remove unreacted 13C-MMTS[3].

Phase 4: Self-Validation via Mass Spectrometry

-

ESI-MS Verification: Analyze 1-3 mg/mL of the labeled protein using Electrospray Ionization Mass Spectrometry (ESI-MS)[3]. Causality: The addition of the 13CH3-S- group yields a precise mass shift. Confirming this exact shift acts as a self-validating control, proving 100% labeling stoichiometry and ruling out spurious disulfide scrambling before NMR acquisition[4].

Caption: Workflow for site-directed 13C-MMTS labeling and validation in NMR proteomics.

Case Studies in Structural Biology & Drug Development

The integration of 13C-MMTS into structural biology pipelines has directly enabled the mapping of complex allosteric networks that were previously invisible to standard structural techniques.

A. GPCR Activation Dynamics in Detergent Micelles

G-protein coupled receptors (GPCRs) are notoriously difficult to study via NMR due to the necessity of large detergent micelles for solubilization. In the study of Neurotensin Receptor 1 (NTR1), researchers utilized 13C-MMTS to label surface-accessible cysteines at the cytoplasmic G-protein binding site. 2D 13C,1H HMQC spectra of the 13C-MMTS-labeled rNTR1 variants clearly distinguished the inactive and active conformational equilibria when the receptor was bound to an antagonist (SR142948) versus an agonist (NT1)[4].

B. Allosteric Gating in the ClpP Protease

The ClpP protease is a highly conserved supramolecular degradation machine. To understand its gating mechanism, researchers engineered a cysteine into the "handle" region of the Neisseria meningitidis ClpP complex and labeled it with 13C-MMTS. The resulting 13C-MTC reporter signal revealed a dramatic, pH-dependent conformational switch. The NMR data proved that the protease exists in an equilibrium between an active extended state at pH 8.5 and an inactive compressed state at pH 5.0, directly linking environmental pH to structural allostery[5].

Caption: pH-dependent allosteric regulation of ClpP protease monitored via 13C-MTC NMR signals.

Conclusion

13C-Methyl Methanethiosulfonate (13C-MMTS) is not merely a chemical tag; it is a strategic structural probe. By transforming silent, solvent-exposed regions of massive protein complexes into highly visible, dynamic NMR reporters, 13C-MMTS empowers drug development professionals to observe allostery, ligand binding, and gating mechanisms in real-time solution states. When executed with rigorous MS-backed validation, it forms a cornerstone technique in modern supramolecular structural biology.

References

-

[1] Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease. University of Toronto. 1

-

[2] Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. National Institutes of Health (NIH). 2

-

Unfolding the mechanism of the AAA+ unfoldase VAT by a combined cryo-EM, solution NMR study. University of Toronto.

-

[3] S-methyl-13C methanethiosulfonate (13C-MMTS) labeling (ChemBioChem). University of Zurich. 3

-

[5] A pH-Dependent Conformational Switch Controls N. meningitidis ClpP Protease Function. American Chemical Society (ACS). 5

-

[4] Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site‐Directed Methyl Labeling. Technical University of Munich (TUM). 4

Sources

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. pubs.acs.org [pubs.acs.org]

The Mechanism and Applications of Reversible Thiol Blocking with MMTS-13C

Introduction to Thiol-Disulfide Dynamics

Cysteine residues serve as critical functional nodes in protein structure, enzyme catalysis, and cellular redox signaling. Due to the high nucleophilicity of the deprotonated thiolate anion at physiological pH, cysteines are highly susceptible to diverse oxidative modifications, including S-nitrosylation, S-sulfhydration, and disulfide bond formation[1].

In both structural biology and redox proteomics, capturing the native oxidation state of a protein requires the immediate and complete quenching of free thiols to prevent artifactual oxidation during cell lysis and sample processing[2]. While traditional alkylating agents like iodoacetamide (IAM) provide an irreversible blockade, methyl methanethiosulfonate (MMTS) offers a reversible alternative, enabling dynamic downstream probing[3]. The isotopically labeled variant, 13C-MMTS, further extends this utility by introducing a precise 48 Da mass shift for mass spectrometry and an NMR-active spin-½ probe for advanced structural studies[4].

Core Mechanism of S-Methylthiolation

Unlike IAM or N-ethylmaleimide (NEM)—which operate via irreversible SN2 nucleophilic substitution or Michael addition pathways—MMTS modifies cysteines through a reversible thiol-disulfide exchange[3].

Mechanistically, the electrophilic sulfur atom of MMTS is attacked by the nucleophilic cysteine thiolate. This reaction results in the covalent attachment of a methylthio group (-SCH₃) to the protein, forming a mixed disulfide, while methanesulfinic acid is released as a leaving group[5]. Standard 12C-MMTS adds a mass of 47 Da[6], whereas 13C-MMTS adds exactly 48 Da. Because the resulting modification is a disulfide bond, it is fully reversible under mild reducing conditions using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)[2],[5].

Chemical mechanism of reversible S-methylthiolation by 13C-MMTS and subsequent reduction.

Application 1: Redox Proteomics & The Biotin-Switch Technique

In redox proteomics, distinguishing between endogenously free thiols and specifically oxidized thiols (e.g., S-nitrosothiols) is a massive analytical challenge. The Biotin-Switch Technique (BST) relies entirely on the reversibility of the MMTS blockade[1].

The Causality of the Workflow:

-

Denaturing Blockade: Cells are lysed in a buffer containing Sodium Dodecyl Sulfate (SDS) and an excess of MMTS. SDS is strictly required to unfold native protein structures, exposing buried hydrophobic cysteines. If these buried cysteines are not blocked, they will unfold later in the assay and react with labeling probes, generating false-positive signals[7].

-

Reagent Clearance: Unreacted MMTS must be rigorously removed (typically via cold acetone precipitation) to prevent it from re-blocking newly generated thiols in subsequent steps[8],[7].

-

Selective Reduction: A specific reductant is applied. For example, sodium ascorbate selectively reduces S-nitrosothiols back to free thiols, while leaving the MMTS-blocked (S-methylthiolated) cysteines completely intact[8],[7].

-

Labeling: The nascent free thiols are reacted with a biotinylated probe or a heavy isotope tag for enrichment and LC-MS/MS analysis[1].

Step-by-step workflow for the Biotin-Switch Technique utilizing 13C-MMTS for thiol blocking.

Application 2: Structural Biology & Methyl-TROSY NMR

Solution-state NMR of supramolecular protein complexes (>100 kDa) suffers from severe signal broadening due to rapid transverse relaxation (T2). 13C-MMTS solves this limitation by introducing a highly mobile 13C-methyl group at site-directed cysteine mutants[9].

The Causality of the Isotope: The 13C nucleus provides the necessary spin-½ for NMR detection. Because the -S-13CH₃ group rotates rapidly around the disulfide bond, its local correlation time is decoupled from the slow global tumbling of the massive protein complex. This yields sharp, intense cross-peaks in 1H-13C Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique allows researchers to map allosteric changes and conformational dynamics in massive systems—such as the 20S proteasome or membrane-bound Cytochrome P450 reductases—without requiring expensive and complex full-protein perdeuteration[4],[9].

Quantitative Data: Reagent Comparison

| Reagent | Reaction Mechanism | Reversibility | Mass Shift (Da) | Primary Application |

| Iodoacetamide (IAM) | SN2 Nucleophilic Substitution | Irreversible | +57.02 | General proteomics; stable MS alkylation[3] |

| N-Ethylmaleimide (NEM) | Michael Addition | Irreversible | +125.13 | Trapping fast redox states; stable blocking |

| 12C-MMTS | Thiol-Disulfide Exchange | Reversible | +47.09 | Redox proteomics (Biotin-Switch)[6] |

| 13C-MMTS | Thiol-Disulfide Exchange | Reversible | +48.08 | Methyl-TROSY NMR; Quantitative MS[4] |

Validated Experimental Protocols

Protocol 1: Reversible Thiol Blocking for Redox Proteomics (Self-Validating)

-

Lysis and Denaturation: Lyse cells in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.8) containing 2.5% SDS and 100 mM 13C-MMTS. Incubate at 50°C for 30 minutes in the dark[8].

-

Precipitation: Add 2 volumes of cold acetone (-20°C) to the lysate. Incubate at -20°C for 20 minutes to precipitate proteins and remove unreacted MMTS[8].

-

Resuspension: Centrifuge, discard the supernatant, and wash the pellet four times with 70% cold acetone. Resuspend the pellet in 1% SDS in HEN buffer[8].

-

Self-Validation Control: Split the sample into two aliquots. Treat the experimental aliquot with 30 mM sodium ascorbate (to reduce SNO) and the control aliquot with water. If the water control shows downstream biotin labeling, the initial MMTS blockade was incomplete, and the SDS/MMTS ratio must be optimized[8],[7].

Protocol 2: Site-Directed 13C-MMTS Labeling for NMR

-

Reduction: Incubate the purified target protein with 5 mM DTT overnight at 4°C to ensure all structural and engineered cysteines are fully reduced[4].

-

Buffer Exchange: Remove DTT completely using a desalting column (e.g., PD-10) or dialysis into a degassed, DTT-free buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)[4].

-

Labeling: Add a 50% molar excess of 13C-MMTS (prepared from a 100 mM DMSO stock) relative to the total thiol concentration. Incubate overnight at 4°C[4].

-

Self-Validation Control: Prior to NMR, perform ESI-MS or MALDI-TOF mass spectrometry on a small aliquot to confirm a uniform +48 Da mass shift per targeted cysteine. This verifies the absence of unlabeled or non-specifically over-labeled species[4].

References

- Mtoz Biolabs.

- PMC. "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery".

- PLOS One.

- MDPI.

- Benchchem.

- PNAS. "Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase".

- University of Liverpool.

- PMC. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase".

- University of Toronto.

- ACS Publications. "Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease".

Sources

- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMTS (Methyl Methanethiosulfonate) [mtoz-biolabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. Comprehensive Identification and Modified-Site Mapping of S-Nitrosylated Targets in Prostate Epithelial Cells | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

Precision Probing of Supramolecular Dynamics: The Strategic Advantages of 13C-MMTS in NMR Spectroscopy

Executive Summary

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating atomic-level protein dynamics, allostery, and ligand-binding mechanisms. However, as researchers push the boundaries toward high-molecular-weight supramolecular complexes and membrane proteins, they encounter a fundamental physical barrier: slow molecular tumbling leads to rapid transverse relaxation ( T2 ), resulting in severe line broadening and signal loss.

To overcome this, isotopic labeling of methyl groups combined with Transverse Relaxation-Optimized Spectroscopy (methyl-TROSY) has become the gold standard. While biosynthetic labeling of Isoleucine, Leucine, and Valine (ILV) is common, it often suffers from severe spectral overlap and cannot target specific functional domains. This whitepaper details the mechanistic superiority, experimental deployment, and self-validating protocols of 13C-methyl-methanethiosulfonate (13C-MMTS) —a precision chemical probe that introduces a highly sensitive, site-specific 13C-methyl group into target proteins, revolutionizing the study of large macromolecular machines and G-protein coupled receptors (GPCRs).

The Mechanistic Superiority of 13C-MMTS

The Chemistry of S-Methylthiocysteine (MTC)

13C-MMTS reacts specifically with the sulfhydryl group of solvent-exposed cysteine residues via a disulfide exchange mechanism. This reaction yields a 13C-methylthiocysteine (MTC) residue ()[1].

Causality of Choice: Unlike strong alkylating agents (e.g., 13C-iodomethane) that can non-specifically methylate histidines or N-termini, MMTS is highly chemoselective for thiols. Furthermore, the resulting MTC side chain is structurally analogous to native methionine, ensuring minimal steric perturbation to the protein's native fold compared to bulky paramagnetic spin labels or fluorophores[1].

Exploiting the Methyl-TROSY Effect

In large proteins (>50 kDa), dipole-dipole interactions cause rapid signal decay. Methyl groups possess a rapid three-fold symmetry axis of rotation, which partially averages out these relaxation pathways. By utilizing a 2D 1 H- 13 C HMQC pulse sequence that selects for the slowly relaxing transitions of the methyl group, 13C-MMTS labeling yields sharp, highly intense cross-peaks. This allows for the observation of complexes as large as the 670 kDa proteasome ()[2].

Uncluttered Spectral Windows

A critical bottleneck in traditional ILV labeling is spectral crowding; a 100 kDa protein may present over 150 overlapping methyl signals. Because the 13C-methyl group in MTC is bonded directly to a sulfur atom, its chemical shift is significantly deshielded. The 13 C resonance appears at ~25 ppm and the 1 H resonance at ~2.3 ppm[1]. This places the MTC probe in a completely isolated, "clean" region of the NMR spectrum, allowing for unambiguous assignment and dynamic tracking without the need for complex multi-dimensional assignment experiments.

Comparative Analysis of Labeling Strategies

To understand when to deploy 13C-MMTS, it must be benchmarked against alternative methodologies.

| Feature | 13C-MMTS Labeling | Biosynthetic ILV Labeling | Paramagnetic Spin Labeling |

| Target Residue | Cysteine (Native or Engineered) | Isoleucine, Leucine, Valine | Cysteine (Native or Engineered) |

| Labeling Mechanism | Post-translational chemical | Metabolic incorporation | Post-translational chemical |

| Spectral Overlap | Minimal (Unique chemical shift) | High (Multiple native residues) | N/A (Causes line broadening) |

| Structural Perturbation | Low (Mimics Methionine) | None (Native isotopes) | Moderate to High (Bulky tags) |

| Perdeuteration Need | Often optional for surface sites | Strictly required for >50 kDa | Required for large complexes |

| Primary Application | Site-specific conformational tracking | Global structural mapping | Distance measurements (PREs) |

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every biochemical workflow must be a self-validating system. The following protocol for 13C-MMTS labeling incorporates mandatory checkpoints to ensure absolute data integrity.

Step-by-step workflow for 13C-MMTS site-directed labeling and NMR validation.

Step-by-Step Methodology:

-

Construct Design: Generate a "cysteine-less" background of your target protein. Introduce a single cysteine at the allosteric site of interest via site-directed mutagenesis[3].

-

Disulfide Reduction: Incubate the purified protein with 5–10 mM Dithiothreitol (DTT) for 2 hours at room temperature to reduce any inter/intra-molecular disulfides.

-

Buffer Exchange (Critical Step): Exchange the protein into a degassed buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA) using a desalting column.

-

Causality: DTT contains free thiols that will competitively react with MMTS. EDTA prevents metal-catalyzed oxidation of the newly freed protein thiols.

-

Self-Validation Checkpoint: Perform a DTNB (Ellman's reagent) assay on the column flow-through. The reaction must proceed only when the flow-through shows zero residual DTT.

-

-

13C-MMTS Conjugation: Add a 5-fold molar excess of 13C-MMTS (from a 100 mM stock in DMSO) to the protein. Incubate overnight at 4°C[4].

-

Quenching & Final Exchange: Remove unreacted 13C-MMTS by dialyzing into the final NMR buffer (containing 10% D 2 O for the spectrometer lock).

-

Mass Spectrometry Validation:

-

Self-Validation Checkpoint: Submit the sample for ESI-MS. The spectra must show a mass shift of exactly +47.0 Da per engineered cysteine[5]. Intermediate masses indicate mixed disulfides, while excessive mass indicates off-target labeling.

-

-

NMR Acquisition: Record a 2D 1 H- 13 C HMQC spectrum.

-

Self-Validation Checkpoint: You must observe a single, sharp cross-peak at ~25 ppm ( 13 C) and ~2.3 ppm ( 1 H) for a monomeric, single-state protein[4].

-

High-Impact Applications in Drug Discovery

Probing GPCR Conformational Equilibria

G-protein coupled receptors (GPCRs) are notoriously difficult to study via NMR due to their requirement for membrane-mimetic environments (micelles/nanodiscs), which drastically increases the tumbling correlation time. By labeling specific intracellular gating residues of the Neurotensin Receptor 1 (NTR1) with 13C-MMTS, researchers successfully mapped the dynamic equilibrium between active and inactive states upon agonist versus antagonist binding ()[5].

Conformational equilibrium of a 13C-MMTS labeled GPCR modulated by ligand binding.

Paramagnetic Membrane Proteins

In systems containing paramagnetic centers (which cause severe distance-dependent signal wiping), traditional uniform labeling fails. In a landmark study of the NADPH-cytochrome P450 oxidoreductase (POR) embedded in nanodiscs, 13C-MMTS probes were introduced at surface-exposed cysteines. Because the MTC probes were highly mobile and strategically placed away from the paramagnetic flavin centers, researchers achieved high-resolution spectra at 600 MHz without the need for expensive and low-yielding protein perdeuteration ()[3].

Conclusion

The integration of 13C-MMTS into the structural biology toolkit bridges the gap between static crystallography and dynamic, solution-state reality. By providing an uncluttered, highly sensitive, and minimally perturbative NMR probe, 13C-MMTS empowers researchers to decode the allosteric networks of supramolecular machines and membrane proteins that were previously deemed "invisible" to NMR spectroscopy. When executed with rigorous, self-validating protocols, this technique is a formidable asset in structure-based drug discovery.

References

-

Religa, T. L. et al. "Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease." Journal of the American Chemical Society, 2011.[Link]

-

Galiakhmetov, A. R. et al. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." Journal of Biomolecular NMR, 2018.[Link]

-

Kofuku, Y. et al. "Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site-Directed Methyl Labeling." Angewandte Chemie International Edition, 2014.[Link]

-

Velyvis, A. et al. "An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome." PLOS One, 2012.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]

- 3. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Aqueous Stability and Application of Methyl Methanethiosulfonate-13C (13C-MMTS) in Structural Biology

Executive Summary

In the realm of structural biology and protein NMR spectroscopy, the mapping of high-molecular-weight complexes requires advanced isotopic labeling strategies. Methyl Methanethiosulfonate-13C (13C-MMTS) has emerged as a premier reagent for site-directed methyl labeling, enabling the insertion of an NMR-active 13CH3 probe onto solvent-accessible cysteine residues to form S -methylthiocysteine (MTC)[1]. However, the utility of 13C-MMTS is fundamentally challenged by its inherent chemical instability in aqueous solutions.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical organic chemistry and benchtop execution. This guide dissects the aqueous degradation kinetics of 13C-MMTS, explains the causality behind strict handling requirements, and provides self-validating experimental protocols to ensure high-yield, reproducible protein labeling.

Mechanistic Grounding: The Chemistry of 13C-MMTS

The efficacy of 13C-MMTS lies in its dual chemical nature: it is an exceptionally potent electrophile, yet highly susceptible to nucleophilic attack.

The Thiol-Disulfide Exchange (The Desired Pathway)

MMTS reacts with free sulfhydryl groups (-SH) via a rapid thiol-disulfide exchange. The sulfonyl group ( -SO2CH3 ) acts as a highly efficient, electron-withdrawing leaving group. When a thiolate anion attacks the sulfenyl sulfur of MMTS, it forms a stable mixed disulfide bond (the MTC adduct) while liberating methanesulfinic acid[2]. The intrinsic reactivity of methanethiosulfonates with thiols is exceptionally high—on the order of 105 M−1s−1 [3].

Aqueous Hydrolysis (The Degradation Pathway)

The same electrophilicity that makes 13C-MMTS an excellent labeling reagent makes it vulnerable to water. In aqueous buffers, hydroxide ions ( OH− ) act as competing nucleophiles. Nucleophilic attack on the reagent leads to hydrolysis, breaking the molecule down into methanesulfinic acid and methanethiol, which can further disproportionate into dimethyl disulfide (DMDS)[4]. Because this degradation is base-catalyzed, the half-life of MMTS drops precipitously as the pH of the buffer increases.

Caption: Reaction partitioning of 13C-MMTS between target thiol labeling and aqueous hydrolysis.

Quantitative Stability Profile in Aqueous Media

To design a robust labeling experiment, one must understand the kinetic boundaries of the reagent. The table below synthesizes the stability and reactivity parameters of MMTS in various environments.

Table 1: Stability and Kinetic Parameters of MMTS

| Parameter | Value / Observation | Mechanistic Implication |

| Intrinsic Thiol Reactivity | ∼105 M−1s−1 | The labeling reaction outpaces hydrolysis if the reagent is mixed rapidly with the target protein[3]. |

| Aqueous Half-Life (pH 7.0, 20°C) | ∼12−30 minutes | Aqueous stock solutions are unviable. Reagent must be dissolved in organic solvent prior to use[3]. |

| Aqueous Half-Life (pH 6.0, 20°C) | >90 minutes | Lowering pH reduces hydroxide concentration, slowing the base-catalyzed hydrolysis[3]. |

| Optimal Storage Conditions | −20∘C , Desiccated | Hygroscopic nature requires strict exclusion of ambient moisture to prevent premature degradation[4]. |

| Primary Solvent Compatibility | DMSO, DMF, Acetonitrile | 100% organic, aprotic solvents prevent hydrolysis during stock preparation[4]. |

The Causality of Experimental Design

Understanding the degradation kinetics dictates several non-negotiable rules for handling 13C-MMTS:

-

Never store 13C-MMTS in aqueous buffers. It must be dissolved in 100% anhydrous d6 -DMSO or acetonitrile immediately before use[5].

-

Remove competing nucleophiles. Reducing agents like DTT or β -mercaptoethanol contain free thiols that will instantly consume 13C-MMTS. They must be rigorously removed via size-exclusion chromatography (SEC) prior to labeling.

-

Control the pH. While a higher pH accelerates thiol reactivity (by increasing the population of the reactive thiolate anion), it also accelerates reagent hydrolysis. A pH of 7.0 to 7.5 offers the optimal kinetic window where labeling outcompetes degradation.

Caption: Optimized workflow for 13C-MMTS protein labeling minimizing aqueous degradation.

Experimental Protocols

Protocol 1: Self-Validating 13C-MMTS Labeling Workflow

This protocol is designed as a self-validating system. By incorporating an Ellman's reagent (DTNB) assay, the researcher can quantitatively verify that the thiols were successfully labeled, proving that the 13C-MMTS did not hydrolyze before reacting.

Phase A: Protein Preparation

-

Reduction: Incubate your purified target protein (typically ) with 5 mM DTT for 30 minutes at room temperature to ensure all cysteine residues are fully reduced.

-

Buffer Exchange: Pass the protein through a pre-equilibrated desalting column (e.g., PD-10 or Zeba Spin) into a degassed, reductant-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Causality: Degassing prevents ambient oxygen from re-oxidizing the thiols before the MMTS can react.

-

Pre-Labeling Validation: Extract a aliquot and react with DTNB. Measure absorbance at 412 nm to quantify the exact concentration of free thiols available for labeling.

Phase B: Reagent Preparation and Labeling 4. Stock Preparation: Remove the 13C-MMTS vial from −20∘C storage and allow it to equilibrate to room temperature before opening to prevent condensation[4]. Dissolve the neat liquid in 100% anhydrous d6 -DMSO to create a 100 mM stock solution[5]. 5. Reaction: Add the 13C-MMTS stock to the protein solution to achieve a 2- to 5-fold molar excess over the total thiol concentration. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. 6. Incubation: Incubate the mixture at 4∘C for 1 to 2 hours. Causality: The low temperature marginally slows the thiol-disulfide exchange, but drastically suppresses the activation energy required for aqueous hydrolysis, extending the reagent's functional half-life.

Phase C: Quenching and Post-Validation 7. Removal: Remove unreacted 13C-MMTS and its hydrolysis byproducts (methanesulfinic acid) by passing the reaction mixture through a second desalting column or via extensive dialysis. 8. Post-Labeling Validation: Extract a aliquot of the purified, labeled protein and react with DTNB. A lack of absorbance at 412 nm confirms >95% labeling efficiency, validating that the 13C-MMTS successfully outcompeted aqueous hydrolysis.

Protocol 2: Analytical Validation of Reagent Integrity

If a batch of 13C-MMTS is suspected of having hydrolyzed due to improper storage, its integrity can be verified before risking valuable protein samples.

-

Prepare a 1 mM solution of a model thiol (e.g., L-cysteine or reduced glutathione) in pH 7.0 buffer.

-

Prepare a nominal 2 mM solution of the suspect 13C-MMTS in DMSO.

-

Mix equal volumes of the thiol and MMTS solutions. Incubate for 5 minutes.

-

Quench with DTNB and measure absorbance at 412 nm . If the MMTS is fully intact, it will have consumed all the model thiols, resulting in zero absorbance. If absorbance is detected, the MMTS has partially hydrolyzed and the batch should be discarded.

Conclusion

The use of 13C-MMTS is a powerful technique for probing protein dynamics, provided the researcher respects the molecule's thermodynamic and kinetic realities. By strictly avoiding aqueous stock solutions, controlling reaction pH, and utilizing low temperatures during labeling, the rapid thiol-disulfide exchange kinetics can be leveraged to completely outcompete the reagent's innate tendency toward aqueous hydrolysis.

References

-

MTS Reagents: General Information and Stability Texas Tech University Health Sciences Center (TTUHSC) URL: [Link]

-

Transient RNA Interactions Leave a Covalent Imprint on a Viral Capsid Protein Journal of the American Chemical Society (JACS) URL: [Link]

-

Intrinsically Disordered Regions in the Transcription Factor MYC:MAX Modulate DNA Binding via Intramolecular Interactions Biochemistry (ACS Publications) URL: [Link]

Sources

Precision NMR Probing with MMTS-¹³C: Molecular Weight, Isotopic Enrichment, and Site-Directed Labeling Workflows

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy of high-molecular-weight protein complexes (>100 kDa) is historically bottlenecked by severe signal overlap and rapid transverse relaxation. To overcome this, researchers employ Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), a technique that relies on highly mobile, isotopically enriched methyl groups to act as structural reporters.

While biosynthetic labeling (e.g., introducing ¹³C-labeled Ile, Leu, or Val precursors during expression) is standard, it lacks site-specificity if the target protein contains dozens of these residues. As a Senior Application Scientist, I frequently guide teams toward a more precise alternative: site-directed methyl labeling using MMTS-¹³C (S-Methyl-¹³C methanethiosulfonate) . This guide deconstructs the physicochemical properties of MMTS-¹³C, the chemical causality behind its reactivity, and provides a self-validating experimental workflow for its application in advanced NMR studies.

Physicochemical Blueprint: Molecular Weight and Isotopic Enrichment

Understanding the exact mass and isotopic profile of your labeling reagent is not merely trivia—it is the mathematical foundation for validating your biochemical reaction via Mass Spectrometry (MS) before committing to expensive NMR instrument time.

According to 1, unlabeled MMTS possesses a molecular weight of 126.20 g/mol and a chemical formula of C₂H₆O₂S₂[1]. However, the isotopically enriched variant, MMTS-¹³C, substitutes the terminal methyl carbon with a ¹³C isotope, shifting the molecular weight to 127.19 g/mol [2].

Commercial MMTS-¹³C is typically synthesized with an isotopic enrichment of ≥ 97 atom % ¹³C [2]. Why 97%? NMR sensitivity is directly proportional to the abundance of the NMR-active spin-½ nucleus. At natural abundance (~1.1%), the signal-to-noise ratio in large protein complexes is too low for multidimensional data acquisition. An enrichment of 97% ensures that nearly every labeled site contributes to the cross-peak intensity, minimizing acquisition time while balancing the synthetic cost of the reagent.

Table 1: Physicochemical and Isotopic Profile of MMTS Variants

| Parameter | Unlabeled MMTS | MMTS-¹³C |

| CAS Number | 2949-92-0 | 1309943-60-9 |

| Molecular Formula | C₂H₆O₂S₂ | C(¹³C)H₆O₂S₂ |

| Molecular Weight | 126.20 g/mol | 127.19 g/mol |

| Isotopic Enrichment | Natural Abundance (~1.1% ¹³C) | ≥ 97 atom % ¹³C |

| Target Functional Group | Free Sulfhydryl (-SH) | Free Sulfhydryl (-SH) |

| Resulting Adduct | Methylthiocysteine (MTC) | ¹³C-Methylthiocysteine (¹³C-MTC) |

| Net Mass Shift (Intact MS) | +46.08 Da per site | +47.08 Da per site |

The Chemical Mechanism of Site-Directed Methyl Labeling

The utility of MMTS-¹³C lies in its exquisite selectivity for cysteine residues. As demonstrated by 3, reacting MMTS-¹³C with solvent-exposed cysteine thiol groups yields a ¹³C-methylthiocysteine (¹³C-MTC) residue[3].

The Causality of the Reaction: MMTS is a thiosulfonate ester. The reaction proceeds via a nucleophilic substitution mechanism. The thiolate anion (S⁻) of the engineered cysteine attacks the sulfenyl sulfur of MMTS. This attack displaces the methanesulfinate anion (CH₃SO₂⁻), which is an excellent leaving group, driving the reaction irreversibly forward under mild aqueous conditions.

The resulting ¹³C-MTC adduct is structurally analogous to a native methionine residue. Because of this structural mimicry, the introduction of the ¹³C-MTC probe rarely perturbs the native folding or function of the protein, making it an ideal dynamic reporter for conformational changes.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility, an experimental workflow must be self-validating. The following protocol details the site-directed labeling of a high-molecular-weight protein, incorporating strategic checkpoints to prevent reagent quenching and verify labeling efficiency. This methodology has been successfully adapted for complex systems, including paramagnetic membrane proteins like NADPH-cytochrome P450 oxidoreductase[4].

Workflow for site-directed isotopic labeling of proteins using 13C-MMTS.

Step-by-Step Methodology

Step 1: Construct Engineering

-

Action: Mutate all native, non-essential cysteines to serine or alanine to create a "Cys-less" background. Introduce a single cysteine at your target structural site.

-

Causality: This ensures that the ¹³C-MMTS reagent labels only one specific locus, resulting in a single, unambiguous NMR cross-peak per protein molecule.

Step 2: Thiol Reduction

-

Action: Incubate the purified protein with 5 mM Dithiothreitol (DTT) overnight at 4°C[4].

-

Causality: Cysteines are highly susceptible to oxidation, forming intermolecular disulfide bonds or sulfenic acid. DTT ensures the target thiol is fully reduced, maintaining its nucleophilicity for the upcoming reaction.

Step 3: Primary Buffer Exchange (Critical Step)

-

Action: Dialyze the protein against a degassed buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA) to completely remove the DTT[4].

-

Causality: DTT contains two thiol groups. If left in the solution, DTT will competitively react with the MMTS-¹³C, instantly quenching your expensive isotopic reagent and resulting in zero protein labeling.

Step 4: ¹³C-MMTS Labeling Reaction

-

Action: Add MMTS-¹³C to the protein solution at a 5-to-20-fold molar excess. Incubate at room temperature for 2 to 4 hours, or overnight at 4°C.

-

Causality: The molar excess drives the bimolecular disulfide exchange reaction to completion, ensuring 100% labeling efficiency across the protein population.

Step 5: Secondary Buffer Exchange

-

Action: Perform a final buffer exchange into your optimized NMR buffer (e.g., using a centrifugal concentrator or size-exclusion chromatography)[4].

-

Causality: This removes the unreacted MMTS-¹³C and the methanesulfinic acid byproduct, preventing them from generating massive background signals in your NMR spectra.

Step 6: Self-Validation via Intact Mass Spectrometry

-

Action: Analyze an aliquot of the labeled protein using Intact LC-MS.

-

Causality: This is the self-validating checkpoint. The addition of the -S-¹³CH₃ group replaces the thiol hydrogen (1.008 Da) with a mass of 48.092 Da (³²S + ¹³C + ³H). Therefore, a successful reaction yields a highly specific net mass shift of +47.08 Da .

-

Diagnostic logic: If the mass shift is +94.16 Da, off-target labeling occurred (two sites). If the shift is +32 Da, the protein was oxidized instead of labeled. Proceed to NMR only if the +47.08 Da shift is confirmed.

-

References

-

Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase | PMC (nih.gov) | 4

-

Mmts - Sigma-Aldrich | Sigma-Aldrich | 2

-

Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease | ACS Publications |3

-

S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 | PubChem | 1

Sources

- 1. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mmts | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Quantitative Proteomics using Isotopic MMTS (¹²C/¹³C-MMTS)

Introduction: The Case for Reversible Isotopic Alkylation

In mass spectrometry (MS)-based quantitative proteomics, the accurate measurement of protein expression and cysteine reactivity relies heavily on the choice of thiol-blocking agent. While iodoacetamide (IAM) and N-ethylmaleimide (NEM) are ubiquitous, they present significant analytical challenges. IAM frequently causes off-target alkylation of lysines and N-termini, generating a +57.02 Da artifact that mimics the diglycine remnant of ubiquitination [1]. NEM, while highly reactive, is bulky (+125 Da) and prone to ring-opening hydrolysis, splitting the peptide signal across multiple mass states.

To circumvent these issues, S-Methyl methanethiosulfonate (MMTS) and its stable isotope-labeled counterpart, ¹³C-MMTS , offer a highly specific, low-footprint alternative. By leveraging the precise 1.0034 Da mass difference between ¹²C-MMTS and ¹³C-MMTS, researchers can perform highly accurate, multiplexed relative quantification of cysteine-containing peptides without the steric hindrance or off-target artifacts associated with traditional tags [2].

Mechanistic Insights: Chemistry and Causality (E-E-A-T)

The Thiol-Disulfide Exchange

Unlike IAM, which forms an irreversible thioether bond via an S_N2 mechanism, MMTS modifies cysteines through a rapid thiol-disulfide exchange. The nucleophilic thiolate anion of the cysteine attacks the electrophilic sulfur of MMTS, releasing methanesulfinic acid and forming a mixed disulfide (-S-S-CH₃) [3].

Causality in Protocol Design: Because the resulting modification is a disulfide, it is fully reversible by reducing agents . This dictates a critical protocol divergence: under no circumstances can dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) be used to quench the reaction or be included during the tryptic digestion step. Doing so will completely strip the isotopic label from the proteins [4].

The Isotopic Mass Shift and Deconvolution Logic

The net mass added to a cysteine residue by ¹²C-MMTS is +45.9877 Da , while ¹³C-MMTS adds +46.9911 Da [5]. The difference is exactly one neutron mass (1.0034 Da).

Because this mass difference is identical to the natural mass difference between ¹²C and ¹³C, the monoisotopic peak (M₀) of the Heavy (¹³C-MMTS) peptide is perfectly isobaric with the first isotopic peak (M+1) of the Light (¹²C-MMTS) peptide. High mass resolution alone cannot separate them. Therefore, quantification requires mathematical deconvolution : the theoretical natural ¹³C abundance of the Light peptide must be subtracted from the observed overlapping peak to yield the true intensity of the Heavy peptide.

Logic for mathematical deconvolution of isobaric MS1 isotopic envelopes in 13C-MMTS proteomics.

Quantitative Data Summaries

Table 1: Comparative Analysis of Cysteine Alkylating Agents

| Reagent | Net Mass Shift (Da) | Bond Type | Reversibility | Major Off-Target Effects | Best Use Case |

| ¹²C-MMTS | +45.9877 | Disulfide | Yes (DTT/TCEP) | None (Highly specific) | Reversible blocking, SCAM |

| ¹³C-MMTS | +46.9911 | Disulfide | Yes (DTT/TCEP) | None (Highly specific) | MS Isotopic Quantification |

| IAM | +57.0215 | Thioether | No | Lysine, N-term, Histidine | Standard Bottom-Up MS |

| NEM | +125.0477 | Thioether | No | Ring hydrolysis (+18 Da) | In vivo trapping |

Table 2: Mass Spectrometry Configuration for ¹³C-MMTS

| Parameter | Setting / Value | Rationale |

| MS1 Resolution | ≥ 60,000 (at m/z 200) | Required to resolve the isotopic envelope accurately for deconvolution. |

| Fixed Modification | None | Must be set as variable to allow Light/Heavy pairing. |

| Variable Mod 1 (Light) | Cys +45.9877 | Identifies the ¹²C-MMTS control state. |

| Variable Mod 2 (Heavy) | Cys +46.9911 | Identifies the ¹³C-MMTS treated state. |

| Quantification Method | MS1 Precursor Area | Relies on extracted ion chromatograms (XICs) post-deconvolution. |

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the relative quantification of protein expression between two biological states (State A and State B) using parallel isotopic labeling.

Phase 1: Lysis and Complete Reduction

Causality: To ensure stoichiometric labeling, all existing disulfide bonds must be broken prior to the introduction of MMTS.

-

Lyse cells from State A (Control) and State B (Treated) in Denaturation Buffer (8 M Urea, 100 mM TEAB, pH 7.5). Ensure protein concentrations are normalized (e.g., 1 mg/mL).

-

Add TCEP to a final concentration of 5 mM in both samples.

-

Incubate at 37°C for 45 minutes to completely reduce all cysteines.

Phase 2: Parallel Isotopic Labeling

Causality: MMTS is highly reactive but degrades rapidly in aqueous buffers. Stock solutions must be made fresh in anhydrous DMSO. 4. Prepare a 200 mM stock of ¹²C-MMTS and ¹³C-MMTS in anhydrous DMSO. 5. To State A, add ¹²C-MMTS to a final concentration of 20 mM. 6. To State B, add ¹³C-MMTS to a final concentration of 20 mM. 7. Incubate both samples at room temperature for 30 minutes with gentle shaking.

Phase 3: Quenching via Reagent Removal (Critical Step)

Causality: Traditional protocols use DTT to quench IAM. Do not use DTT here , as it will reverse the MMTS labeling. Excess MMTS must be physically removed. 8. Combine State A and State B in an exact 1:1 volumetric ratio. 9. Perform a Cold Acetone Precipitation : Add 4 volumes of pre-chilled (-20°C) acetone to the mixed sample. 10. Incubate at -20°C for 2 hours, then centrifuge at 15,000 x g for 15 minutes. 11. Discard the supernatant (which contains the unreacted MMTS and TCEP) and wash the pellet once with cold 80% acetone. Air-dry the pellet for 5 minutes.

Phase 4: Digestion and LC-MS/MS

-

Resuspend the protein pellet in 50 mM TEAB (pH 8.0). Self-Validation Check: Ensure no reducing agents are present in this buffer.

-

Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

-

Acidify with 1% Formic Acid to stop digestion. Desalt peptides using C18 StageTips.

-

Analyze via High-Resolution LC-MS/MS (e.g., Orbitrap Eclipse or Exploris) using the parameters outlined in Table 2.

Workflow for parallel 12C/13C-MMTS labeling and sample processing in quantitative proteomics.

References

-

Solovyeva, E. M., et al. "Modifications of cysteine residues with alkylating agents used in proteomics." ResearchGate.[Link][1]

-

Galiakhmetov, A., et al. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." Journal of Biomolecular NMR (2018).[Link][5]

-

Zamyatnin, A. A., et al. "Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS)." BBA - Proteins and Proteomics (2019).[Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Extrinsic ¹³C-MMTS Probes for High-Resolution Protein NMR

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy of large, dynamic, or membrane-bound proteins is historically limited by rapid transverse relaxation rates and severe spectral overlap. While intrinsic metabolic labeling (e.g., ILV methyl labeling) has pushed the boundaries of NMR to the megadalton scale, it often requires strict global perdeuteration and expensive metabolic precursors.

The use of ¹³C-methyl methanethiosulfonate (¹³C-MMTS) offers a powerful, post-translational alternative. By targeting reactive cysteine residues, ¹³C-MMTS introduces an extrinsic, highly mobile ¹³C-methyl probe (S-methylthiocysteine, MTC) into the protein. This guide provides a comprehensive, self-validating methodology for ¹³C-MMTS labeling, detailing the mechanistic causality behind each step to ensure high-fidelity data acquisition for drug discovery and structural biology applications.

Mechanistic Rationale: The Physics and Chemistry of ¹³C-MMTS

The utility of ¹³C-MMTS is rooted in its highly specific thiol-disulfide exchange chemistry and the favorable NMR relaxation properties of the resulting methyl group.

When ¹³C-MMTS reacts with a free protein-cysteine (R-SH), it forms a disulfide bond, yielding S-methylthiocysteine (MTC)[1]. This moiety mimics the geometry of methionine but provides a distinct chemical shift footprint. The ¹³CH₃-S- group resonates at approximately 2.3 ppm (¹H) and 25.0 ppm (¹³C) [1]. This places the signal in a unique, uncrowded region of the 2D ¹H-¹³C correlation map, generally unobstructed by the natural abundance background of fully protonated proteins[2].

Because the extrinsic methyl group rotates rapidly around its threefold axis, it exhibits highly favorable longitudinal and transverse relaxation properties. This rapid internal dynamics effectively decouples the probe from the slow global tumbling ( τc ) of large supramolecular complexes, enabling sharp, high-signal-to-noise (S/N) detection via Methyl-TROSY (HMQC) experiments—even in the absence of global perdeuteration[3].

Fig 1: Chemical mechanism of ¹³C-MMTS conjugation and its translation to enhanced NMR detection.

Quantitative Comparison of Methyl Labeling Strategies

To make an informed decision on isotopic labeling, researchers must weigh the protein's size, expression system, and structural environment. Table 1 summarizes the operational parameters of ¹³C-MMTS versus traditional intrinsic labeling.

Table 1: Comparative Analysis of Methyl Probes in Protein NMR

| Parameter | ¹³C-MMTS Labeling | ILV Metabolic Labeling | Methionine Labeling |

| Probe Source | Extrinsic (Chemical modification) | Intrinsic (Metabolic precursors) | Intrinsic (Metabolic precursors) |

| Target Residues | Cysteine (Native or Mutated) | Isoleucine, Leucine, Valine | Methionine |

| Labeling Stage | Post-translational (in vitro) | Co-translational (in vivo) | Co-translational (in vivo) |

| Perdeuteration Needed? | Often No (for surface probes)[3] | Strictly Yes (>50 kDa) | Strictly Yes (>50 kDa) |

| Typical Mass Limit | > 1 MDa (Supramolecular)[1] | > 1 MDa | ~ 500 kDa |

| Spectral Crowding | Very Low (Isolated chemical shift) | High (Requires specific precursors) | Moderate |

Self-Validating Protocol: ¹³C-MMTS Conjugation

This protocol is designed as a closed-loop, self-validating system. Each phase includes a mechanistic rationale to explain why the step is performed, followed by a validation gate to ensure experimental integrity before proceeding.

Fig 2: Step-by-step, self-validating workflow for ¹³C-MMTS isotopic labeling.

Phase 1: Preparation and Reduction

-

Protein Engineering : Generate a "Cys-lite" background by mutating non-essential native cysteines to serine or alanine. Introduce a single cysteine at the target site of interest (e.g., allosteric pocket, gating loop).

-

Reduction : Incubate the purified protein with 5–10 mM Dithiothreitol (DTT) or TCEP for 12–16 hours at 4°C.

-

Mechanistic Rationale: Cysteines must be fully reduced to act as nucleophiles. Any existing intra- or intermolecular disulfide bonds will completely block the MMTS reaction.

-

Phase 2: Buffer Exchange and Conjugation

-

Buffer Exchange : Dialyze the protein extensively against a degassed buffer containing 50 mM potassium phosphate (pH 7.5) and 1 mM EDTA at 4°C[3].

-

Mechanistic Rationale: DTT must be entirely removed, as it contains free thiols that will competitively react with and deplete the ¹³C-MMTS reagent. Degassing the buffer and adding EDTA (a metal chelator) prevents the spontaneous, oxygen-driven re-oxidation of cysteines catalyzed by trace transition metals.

-

-

Validation Gate 1 (Ellman's Assay) : React a small aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to quantify free thiols. Do not proceed unless the free thiol:protein molar ratio is ~1.0 per engineered Cys.

-

Conjugation : Prepare a 100 mM stock of ¹³C-MMTS in anhydrous DMSO. Add the reagent to the protein solution to achieve a 50-fold molar excess. Incubate overnight at 4°C[1].

-

Mechanistic Rationale: The massive molar excess drives the equilibrium of the thiol-disulfide exchange to 100% completion, ensuring uniform isotopic labeling.

-

Phase 3: Purification and Final Validation

-

Purification : Remove unreacted ¹³C-MMTS via size-exclusion chromatography (SEC) or extensive dialysis against the final NMR buffer (e.g., PBS pH 7.4, 10% D₂O)[3].

-

Validation Gate 2 (ESI-MS) : Submit the final sample for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Self-Validation Metric: A successful reaction will show a precise mass shift of +48.0 Da per labeled cysteine (addition of -S-¹³CH₃ and loss of one proton)[4]. Any intermediate masses indicate incomplete labeling or off-target modifications.

-

NMR Acquisition & Data Optimization

Because the MTC probe behaves differently than standard aliphatic methyls, acquisition parameters must be tailored to its specific quantum mechanical properties.

Table 2: Optimized NMR Acquisition Parameters for ¹³C-MMTS

| Parameter | Recommended Setting | Mechanistic Rationale |

| Pulse Sequence | 2D ¹H-¹³C HMQC (Methyl-TROSY) | Selects for slowly relaxing multi-quantum transitions, mitigating dipole-dipole relaxation in high-MW systems[5]. |

| ¹H Carrier Frequency | ~ 2.3 ppm | Centers the excitation profile exactly on the S-methyl resonance, distinct from typical ILV methyls (~0.5 - 1.5 ppm)[1]. |

| ¹³C Carrier Frequency | ~ 25.0 ppm | Centers on the S-methyl carbon, avoiding overlap with backbone or standard aliphatic side-chain carbons[1]. |

| Temperature | 298 K – 313 K | Higher thermal energy increases the molecular tumbling rate (decreases τc ), which sharpens spectral linewidths. |

| Recycle Delay (d1) | 1.0 – 1.5 seconds | The rapid rotation of the extrinsic methyl group allows for faster longitudinal relaxation ( T1 ), permitting shorter recycle delays and faster acquisition. |

Case Studies in Complex Systems

The efficacy of ¹³C-MMTS is best illustrated by its application to systems previously deemed too large or complex for standard NMR:

-

Supramolecular Proteases (The Proteasome & ClpP) : Researchers utilized ¹³C-MMTS to label the gating residues of the T. acidophilum proteasome and the E. coli ClpP protease. The extrinsic probes faithfully reported on the conformational heterogeneity and dynamic gating mechanisms of these massive complexes without the spectral overlap that hindered standard methionine labeling[1].

-

Paramagnetic Membrane Proteins : In the study of NADPH-cytochrome P450 oxidoreductase (POR)—a large membrane protein containing paramagnetic centers—¹³C-MMTS was used to label surface-exposed cysteines. Despite the high molecular weight of the POR-nanodisc complex, the extreme mobility of the MTC probes allowed for high-resolution signal detection at 600 MHz without the need for perdeuteration [3].

-

AAA+ Unfoldases : To map the structural heterogeneity of the AAA+ unfoldase VAT, single cysteine mutations were introduced into a Cys-free background and labeled with ¹³C-MMTS. The resulting Methyl-TROSY spectra provided critical insights into the asymmetric, split-ring conformations of the ADP-bound state.

References

-

Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease Journal of the American Chemical Society[Link]

-

Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase Journal of Biomolecular NMR[Link]

-

Unfolding the mechanism of the AAA+ unfoldase VAT by a combined cryo-EM, solution NMR study Proceedings of the National Academy of Sciences[Link]

-

Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins Royal Society of Chemistry[Link]

-

NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS Frontiers in Molecular Biosciences[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. Frontiers | NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS [frontiersin.org]

Application Note: Reversible Sulfhydryl Modification Using ¹³C-MMTS for Structural Biology and Redox Proteomics

Introduction & Mechanistic Causality

The dynamic modification of cysteine thiols is a critical regulatory mechanism in cellular signaling and a structural linchpin in protein folding. In both structural biology and redox proteomics, the ability to selectively, efficiently, and reversibly modify these sulfhydryl groups is paramount. Methyl methanethiosulfonate (MMTS) and its isotopically labeled counterpart, ¹³C-MMTS, have emerged as indispensable reagents for these applications[1].

Unlike irreversible alkylating agents such as iodoacetamide (IAA) or N-ethylmaleimide (NEM), MMTS reacts with free sulfhydryls to form a reversible methylthio mixed disulfide (S-methylthiocysteine, MTC). The introduction of a ¹³C-labeled methyl group via ¹³C-MMTS provides a highly mobile, NMR-active probe at the protein surface. This is particularly revolutionary for Methyl-TROSY NMR spectroscopy of large, complex macromolecular assemblies—such as membrane proteins embedded in nanodiscs—because it circumvents the need for expensive and structurally perturbing uniform perdeuteration[2].

Furthermore, in redox proteomics, the reversibility of the MMTS modification allows researchers to trap native thiol-disulfide states and subsequently employ "tag-switch" methodologies to identify reversibly oxidized cysteines[3][4].

Chemical Logic of ¹³C-MMTS Labeling

The reaction between a free protein thiol and ¹³C-MMTS is a nucleophilic substitution. The thiolate anion attacks the electrophilic sulfur of MMTS, displacing methanesulfinic acid as a leaving group. Because the resulting bond is a disulfide, it remains highly susceptible to reduction by agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for complete restoration of the native cysteine[3].

Chemical mechanism of reversible sulfhydryl modification by 13C-MMTS and reduction.

Quantitative Comparison of Cysteine Alkylating Agents

To justify the selection of ¹³C-MMTS over other standard reagents, it is essential to compare their physicochemical properties. The table below summarizes the quantitative data dictating reagent choice based on experimental goals.

| Reagent | Modification Type | Reversibility | Mass Shift (Da) | Optimal pH | Typical Molar Excess | Primary Application |

| ¹³C-MMTS | Methylthio disulfide | Yes (via DTT/TCEP) | +48.08 | 6.5 – 8.0 | 10x – 50x | NMR (Methyl-TROSY), Redox Proteomics tag-switching |

| MMTS (Unlabeled) | Methylthio disulfide | Yes (via DTT/TCEP) | +47.09 | 6.5 – 8.0 | 10x – 50x | Temporary enzyme inhibition, Thiol trapping |

| Iodoacetamide (IAA) | Carbamidomethylation | No | +57.02 | 7.5 – 8.5 | 2x – 10x | Standard bottom-up proteomics (LC-MS/MS) |

| N-Ethylmaleimide | Thioether | No | +125.13 | 6.5 – 7.5 | 10x – 20x | In vivo rapid thiol blocking, preventing oxidation |

Experimental Workflow and Self-Validating Protocol

The following protocol is engineered as a self-validating system. By integrating mass spectrometry (MS) quality control checks at critical junctions, researchers can definitively confirm labeling efficiency before committing to resource-intensive downstream analyses like NMR.

Step-by-step experimental workflow for 13C-MMTS labeling and downstream applications.

Phase 1: Protein Preparation and Reduction

Causality: MMTS exclusively reacts with free thiolate anions. Any cysteines locked in disulfide bonds (either intramolecular or intermolecular dimers) will remain unmodified, leading to heterogeneous sample populations[5].

-

Adjust the protein solution (typically 10–50 µM) to a pH of 7.0–7.5 using a standard buffer (e.g., 50 mM HEPES or Phosphate).

-

Add TCEP to a final concentration of 5 mM or DTT to 10 mM.

-

Incubate at 37°C for 30–60 minutes to ensure complete reduction of all solvent-exposed cysteines.

Phase 2: Reductant Removal

Causality: Reductants must be rigorously removed prior to labeling. DTT contains free thiols that will competitively consume ¹³C-MMTS. While TCEP lacks thiols, high concentrations can cause off-target reactions or alter the local pH, quenching the labeling efficiency.

-

Process the reduced protein through a desalting column (e.g., PD-10 or Zeba Spin Desalting Columns) pre-equilibrated with a degassed labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

-

Self-Validation Step: Immediately quantify the free thiol concentration using an Ellman’s reagent (DTNB) assay to confirm complete reduction and recovery.

Phase 3: ¹³C-MMTS Labeling Reaction

Causality: The reaction is highly pH-dependent. At pH < 6.5, the cysteine thiol is predominantly protonated and unreactive. At pH > 8.0, the risk of off-target modification (e.g., primary amines) increases significantly.

-

Prepare a fresh 100 mM stock of ¹³C-MMTS in anhydrous DMSO or ethanol. Note: MMTS is volatile and moisture-sensitive; prepare stocks immediately before use.

-

Add ¹³C-MMTS to the protein solution to achieve a 10- to 50-fold molar excess over the total thiol concentration (not total protein concentration).

-

Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.

Phase 4: Quenching and Downstream Processing

Causality: Unreacted ¹³C-MMTS will cause severe background interference in NMR spectra and can lead to artifactual modifications during MS ionization[4].

-

Remove excess ¹³C-MMTS by passing the sample through a second desalting column or via extensive dialysis against the final experimental buffer.

-

Self-Validation Step: Perform intact mass spectrometry (ESI-TOF) on a small aliquot. A uniform mass shift of +48.08 Da per cysteine residue confirms 100% labeling efficiency. If intermediate mass species are observed, the labeling reaction was incomplete, indicating insufficient MMTS or incomplete initial reduction.

Phase 5: Reversal of Modification (Optional / Tag-Switching)

Causality: For redox proteomics or functional assays requiring the native apo-state, the methylthio group must be cleanly excised without damaging the protein backbone[3].

-

To reverse the modification, add DTT to a final concentration of 20 mM or TCEP to 10 mM.

-

Incubate at 37°C for 1 hour.

-

Self-Validation Step: Re-analyze via MS to ensure the mass has returned to the theoretical apo-mass, confirming the complete cleavage of the disulfide bond.

Field-Proven Insights: Avoiding Unanticipated Artifacts

While ¹³C-MMTS is highly specific, mass spectrometry studies have revealed potential caveats when handling MMTS-modified proteins under harsh conditions. For example, prolonged exposure to high pH or specific ionization conditions in MS can induce a β-elimination reaction, converting the modified cysteine into dehydroalanine (DHA)[4]. This creates an irreversible mass shift (-34 Da from the native cysteine) and permanently destroys the thiol group.

To mitigate this:

-

Strictly maintain the pH below 8.0 during the labeling and storage phases.

-

When performing tag-switch approaches for redox proteomics, ensure that the reduction of the MTC species is performed swiftly and verified by ESI-TOF MS, as the recovery of the free thiol is highly dependent on the reductant used (DTT is generally preferred over ascorbate for this specific reversal)[4].

By adhering to these mechanistic principles and self-validating checkpoints, researchers can leverage ¹³C-MMTS to unlock high-resolution structural dynamics and precise redox proteomic maps that are otherwise inaccessible with traditional alkylating agents.

References

-

Furdui, C.M., et al. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine (NIH PMC). Available at:[Link][4]

-

Zamyatnin, A.A., et al. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (PubMed). Available at:[Link][1]

-

Ramamoorthy, A., et al. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. NIH PMC. Available at:[Link][2]

-

Blindauer, C.A., et al. Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. MDPI. Available at: [Link][6]

-

ResearchGate. Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Available at: [Link][5]

Sources

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Mapping Cysteine Accessibility and Protein Dynamics with 13C-Methyl Methanethiosulfonate (13C-MMTS)

Introduction and Mechanistic Principles

Understanding the conformational dynamics and solvent accessibility of proteins—especially large macromolecular machines and membrane proteins like G-protein-coupled receptors (GPCRs)—requires probes that are highly sensitive yet minimally perturbing. 13C-Methyl methanethiosulfonate (13C-MMTS) has emerged as a premier chemical biology reagent for this purpose[1].

By selectively reacting with the sulfhydryl groups of solvent-exposed cysteines, 13C-MMTS attaches a small, NMR-active, and mass-spectrometry-resolvable 13C-methylthio tag via a reversible mixed disulfide bond.

The Causality Behind the Chemistry

-

Steric Minimization: Unlike bulky fluorophores or nitroxide spin labels, the −S−13CH3 tag is essentially isosteric with a native methionine side chain. This minimal steric footprint preserves the native allosteric behavior of the protein, preventing artificial conformational shifts.

-

Reaction Specificity: MMTS reacts rapidly and exclusively with free thiolate anions ( S− ). By strictly controlling the reaction pH, researchers can guarantee cysteine reactivity while preventing the off-target modification of primary amines (e.g., lysines)[2].

-

Dual-Modality Readout: The 13C isotope provides an isolated spin system ideal for 1H−13C HMQC (Methyl-TROSY) NMR, enabling the study of proteins >100 kDa without the need for complete protein perdeuteration[2]. Simultaneously, the precise mass shift (+47.09 Da) allows for orthogonal validation and site-specific mapping via high-resolution mass spectrometry[3][4].

Workflow Visualization

Workflow for 13C-MMTS labeling, bridging sample prep with dual NMR and MS analytical modalities.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Protocol B (Intact MS) acts as an absolute checkpoint to verify the stoichiometry of Protocol A (Labeling) before proceeding to resource-intensive downstream analyses (Protocols C and D).

Protocol A: Preparation and 13C-MMTS Labeling

The goal of this step is to achieve 100% saturation of solvent-accessible cysteines without inducing protein unfolding.

-

Buffer Exchange: Dialyze the target protein into a degassed labeling buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

-

Causality: A pH of 6.8 balances the nucleophilicity of the cysteine thiolate (pKa ~8.3) while keeping primary amines protonated, effectively eliminating lysine cross-reactivity[2]. Degassing prevents spontaneous disulfide formation via dissolved oxygen.

-

-

Mild Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 2 mM. Incubate for 30 minutes at room temperature.

-

Causality: TCEP is strictly required over Dithiothreitol (DTT) or β -mercaptoethanol. TCEP reduces disulfides efficiently but lacks a thiol group, ensuring it does not competitively consume the MMTS reagent.

-

-

Alkylation: Add 13C-MMTS to achieve a 20-fold molar excess relative to the total cysteine concentration. Incubate for 30–60 minutes at room temperature in the dark.

-

Causality: A 20-fold excess drives the pseudo-first-order reaction to completion rapidly, minimizing the time the protein spends at room temperature and preventing aggregation.

-

-

Quenching & Cleanup: Terminate the reaction and remove unreacted 13C-MMTS and TCEP by passing the sample through a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) equilibrated in the final assay buffer.

Protocol B: Self-Validation via Intact Mass Spectrometry

Do not proceed to NMR or LC-MS/MS until the labeling stoichiometry is confirmed.

-

Sample Prep: Dilute a 2 μ g aliquot of the labeled protein into 50% Acetonitrile / 0.1% Formic Acid.

-

Acquisition: Analyze via ESI-TOF or Orbitrap intact mass spectrometry.

-

Validation Logic: Calculate the mass shift ( Δm ) relative to the unlabeled control.

-

Rule: The intact mass must shift by exactly +47.09 Da for every accessible cysteine[3]. If a protein has 3 exposed cysteines, the shift must be exactly +141.27 Da. Shifts greater than expected indicate non-specific labeling or partial unfolding; lower shifts indicate steric hindrance or incomplete reduction.

-

Protocol C: Solution NMR (Methyl-TROSY) Acquisition

-

Sample Prep: Concentrate the validated 13C-MMTS labeled protein to 50–200 μ M. Add 10% D2O for the NMR lock.

-

Acquisition: Record a 2D 1H−13C HMQC (Heteronuclear Multiple Quantum Coherence) spectrum optimized for the methyl-TROSY effect[2].

-

Causality: The rapid rotation of the attached 13C-methyl group creates favorable relaxation properties, yielding sharp, intense cross-peaks even in massive assemblies (e.g., the 240 kDa POR-nanodisc complex or the VAT unfoldase)[2].

-

Protocol D: LC-MS/MS Mapping of Cysteine Accessibility

-

Digestion: Denature the validated protein (e.g., 8M Urea), dilute to <2M Urea, and digest overnight with Trypsin at 37°C.

-

Acquisition: Analyze the peptide mixture via nanoLC-MS/MS.

-

Data Search: Set a variable modification of +47.084 Da on Cysteine residues.

-

Causality: Peptides identified with this mass shift pinpoint the exact topological locations of the solvent-accessible cysteines, providing a high-resolution map of the protein's surface reactivity[4].

-

Quantitative Data Interpretation

To streamline data analysis across both modalities, refer to the expected quantitative signatures summarized below:

| Analytical Modality | Target Parameter | Expected Value / Readout | Interpretive Significance |

| Intact MS | Mass Shift ( Δm ) per Cys | +47.09 Da ( 13C ) +46.08 Da ( 12C ) | Determines the absolute number of solvent-accessible cysteines in the native conformation. |

| LC-MS/MS | Peptide Precursor & Fragment Ions | +47.09 Da on Cys residues | Identifies the specific sequence locations of the accessible thiols. |

| Solution NMR | 1H Chemical Shift | ~1.5 – 2.5 ppm | Reports on the local proton magnetic environment (shielding/deshielding by nearby aromatic rings). |

| Solution NMR | 13C Chemical Shift | ~15.0 – 20.0 ppm | Confirms the covalent attachment of the 13C -methylthio group and reports on local structural heterogeneity. |

References

-